2-クロロ-4-(3-メチル-1,2,4-オキサジアゾール-5-イル)ピリジン

概要

説明

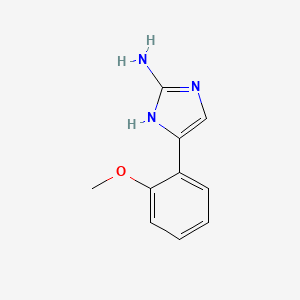

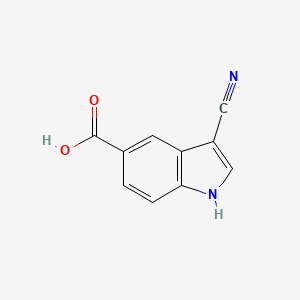

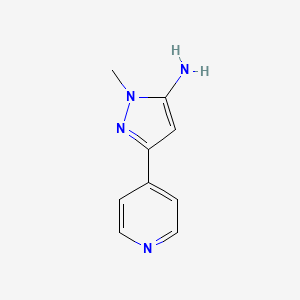

“2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” is a chemical compound with the empirical formula C8H6ClN3O and a molecular weight of 195.61 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

It was found that 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .科学的研究の応用

抗がん評価

2-クロロ-4-(3-メチル-1,2,4-オキサジアゾール-5-イル)ピリジンなどのオキサジアゾール誘導体は、その潜在的な抗がん特性について評価されています。 MTTアッセイは、生細胞中のミトコンドリア酵素の活性を測定し、これらの化合物が癌細胞の増殖を阻害する効果を定量化するために頻繁に使用されます .

抗炎症および鎮痛活性

インドール誘導体は、オキサジアゾールと構造的に関連しており、有意な抗炎症および鎮痛活性を示しています。 これは、オキサジアゾール化合物が同様の生物学的可能性も有していることを示唆しています .

ホスフィチル化試薬

オキサジアゾール誘導体は、有機合成におけるホスフィチル化試薬として使用できます。 それらは、他の化合物の化学構造を修飾する反応に関与しており、これは新しい医薬品や材料の開発に不可欠です .

作物保護

新規オキサジアゾール化合物の設計と合成は、さまざまな病原体から作物を保護する必要性によって推進されています。 これらの化合物は、殺菌剤、殺菌剤、または殺線虫剤として作用して、作物の健康と生存を確保することができます .

医学的用途

オキサジアゾールは、抗がん特性を超えて、幅広い医学的用途を持っています。 それらは、血管拡張剤、抗けいれん剤、抗糖尿病剤、およびその他のさまざまな治療目的で使用されてきました .

抗菌活性

一部のオキサジアゾール誘導体は、その抗菌活性のために特に合成されました。 これらの化合物は、細菌の増殖を阻害することができ、新しい抗生物質薬の候補となります .

作用機序

Target of Action

Compounds containing the 1,2,4-oxadiazole heterocycle, like 2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, which suggests that they may interact with multiple targets .

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives have been used as anti-infective agents, suggesting that they may affect pathways related to infection and immune response .

Result of Action

It is known that 1,2,4-oxadiazole derivatives have shown anti-infective activities, suggesting that they may have effects at the molecular and cellular levels that contribute to these activities .

Safety and Hazards

将来の方向性

While specific future directions for “2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” are not mentioned in the search results, it’s clear that the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

生化学分析

Biochemical Properties

2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for developing new therapeutic agents . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolic pathways of other compounds.

Cellular Effects

The effects of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. Additionally, 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine has been shown to affect the expression of genes involved in oxidative stress response and inflammation, further highlighting its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with various biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation . For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine remains stable under specific conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while higher doses lead to toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions lead to the formation of more water-soluble metabolites that can be excreted from the body. The interaction of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine with metabolic enzymes can also affect the metabolic flux and levels of other metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine within cells and tissues are critical factors that determine its biological activity . This compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within cells. Once inside the cell, 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can localize to specific cellular compartments, where it exerts its biological effects. The distribution of this compound within tissues can also influence its therapeutic and toxic effects, as different tissues may have varying capacities to metabolize and eliminate the compound.

Subcellular Localization

The subcellular localization of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with various biomolecules. The localization of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can be influenced by targeting signals or post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

5-(2-chloropyridin-4-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-2-3-10-7(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOOYEJYEUZJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650971 | |

| Record name | 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959240-51-8 | |

| Record name | 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-bromo-2-{[(propylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B1416163.png)

![methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1416165.png)

![3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416174.png)